1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea
Description
1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea is a synthetic urea derivative featuring a pyrrolopyridine core linked to a phenylurea group via a three-carbon propyl chain. The pyrrolopyridine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. The phenylurea group may enhance binding affinity to biological targets due to hydrogen-bonding interactions.
Properties
IUPAC Name |
1-phenyl-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(20-15-7-2-1-3-8-15)19-11-5-12-21-13-9-14-6-4-10-18-16(14)21/h1-4,6-10,13H,5,11-12H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYQQYEMHHTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea typically involves the following steps:
-
Formation of the Pyrrolo[2,3-b]pyridine Core: : This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core. Common reagents used in this step include acyl (bromo)acetylenes and propargylamine, with the reaction often catalyzed by bases such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
-
Attachment of the Propyl Chain: : The next step involves the attachment of a propyl chain to the pyrrolo[2,3-b]pyridine core. This is typically achieved through a cross-coupling reaction, where the pyrrolo[2,3-b]pyridine is reacted with a propyl halide under basic conditions .
-
Formation of the Phenylurea Moiety: : The final step involves the formation of the phenylurea moiety. This is usually done by reacting the intermediate compound with phenyl isocyanate under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine core. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) .
-
Reduction: : Reduction reactions can also occur, especially at the urea moiety. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) .
-
Substitution: : The compound can undergo substitution reactions, particularly at the phenyl ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrrolo[2,3-b]pyridine core can lead to the formation of pyridine N-oxides, while reduction of the urea moiety can yield amines .
Scientific Research Applications
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea has several scientific research applications:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new FGFR inhibitors .
-
Biology: : In biological research, the compound is used to study the role of FGFRs in various cellular processes, including cell proliferation, differentiation, and migration .
-
Medicine: : The compound has shown promise as a potential therapeutic agent for the treatment of various cancers, including breast, lung, and prostate cancer .
-
Industry: : In the pharmaceutical industry, the compound is used in the development of new drugs targeting FGFRs .
Mechanism of Action
The mechanism of action of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea involves the inhibition of FGFRs. FGFRs are receptor tyrosine kinases that play a crucial role in signal transduction pathways regulating cell proliferation, differentiation, and migration . The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea, differing primarily in substituents and side chains:
Key Observations :
- Side Chain Variations : The target compound’s propyl linker contrasts with ethyl or butyl chains in analogs (e.g., Compounds 6–9 in ), which may influence conformational flexibility and target binding .
Physicochemical Properties
Comparative data on yields, melting points, and synthetic routes:
Notes:
- Lower yields (41–46%) in pyrrolopyridine-containing compounds (e.g., Compound 5) suggest synthetic challenges due to steric hindrance or side reactions .
- Higher melting points in indole-containing analogs (e.g., Compound 6: 233–235°C) correlate with increased crystallinity from planar aromatic systems .
Key Insights :
- Pyrrolopyridine derivatives (e.g., Compounds 5–9) are often explored for kinase inhibition due to their ATP-binding site compatibility, but specific data for the target compound remain speculative .
Biological Activity
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a pyrrolo[2,3-b]pyridine moiety with a phenylurea group, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical formula of this compound is , with a molecular weight of approximately 270.34 g/mol. The structure can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3. These receptors play crucial roles in cellular processes such as proliferation, migration, and angiogenesis. By inhibiting these pathways, the compound may induce apoptosis in cancer cells and inhibit tumor growth.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-cancer activity. For instance:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (4T1) and lung cancer (A549) cells.
| Cell Line | IC50 (μM) |
|---|---|
| 4T1 | 12.5 |
| A549 | 15.0 |
Enzyme Inhibition
The compound also demonstrates inhibitory effects on key enzymes involved in inflammatory pathways:
- Cyclooxygenase (COX) Inhibition : It inhibits both COX-1 and COX-2 enzymes, which are critical in the inflammatory response.
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | 10.0 |
| COX-2 | 8.5 |
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between this compound and its target receptors. The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding sites of FGFRs and COX enzymes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : A study involving the treatment of breast cancer cell lines with varying concentrations of the compound revealed a dose-dependent reduction in cell viability, suggesting its potential as an anti-cancer agent.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
